molecular formula C5H10Br2O4S2 B3055179 {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane CAS No. 6330-28-5

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane

Cat. No. B3055179
CAS RN: 6330-28-5
M. Wt: 358.1 g/mol
InChI Key: RLBAFUSVUDQMON-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find specific synthesis methods for “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”, dibromo compounds and sulfonyl groups can be synthesized through various methods. For instance, dibromo compounds can be synthesized through the bromination of alkenes4. Sulfonyl groups can be introduced through the reaction of a sulfonyl chloride with an alcohol or amine.



Molecular Structure Analysis

The molecular structure of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would likely feature a central carbon atom bonded to two sulfonyl groups and two bromine atoms. However, without more specific information, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

Again, without specific information on “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”, it’s challenging to provide a detailed analysis of its chemical reactions. However, dibromo compounds and sulfonyl groups are known to participate in a variety of chemical reactions. For example, dibromo compounds can undergo dehydrobromination to form alkenes4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific structure. Dibromo compounds, for example, tend to be dense and have relatively high boiling points due to the presence of bromine atoms2.


Safety And Hazards

The safety and hazards of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific structure and properties. However, many dibromo compounds are considered hazardous and can be harmful if inhaled, ingested, or come into contact with the skin5.


Future Directions

The future directions for research and applications of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific properties and potential uses. Dibromo compounds and sulfonyl groups are widely used in organic synthesis, so there may be potential for new synthetic methods or applications1.


Please note that this is a general analysis based on the components of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”. For a more detailed and accurate analysis, more specific information on the compound would be needed.


properties

IUPAC Name

1-[dibromo(ethylsulfonyl)methyl]sulfonylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2O4S2/c1-3-12(8,9)5(6,7)13(10,11)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBAFUSVUDQMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(S(=O)(=O)CC)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286675
Record name {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane

CAS RN

6330-28-5
Record name Ethane, 1,1′-[(dibromomethylene)bis(sulfonyl)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6330-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47009
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47009
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47009
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
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